1-(1-Adamantyl)butane-1,3-dione

Overview

Description

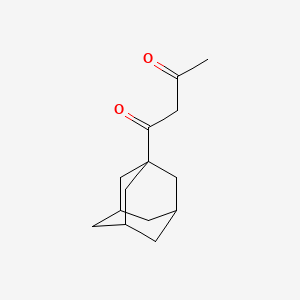

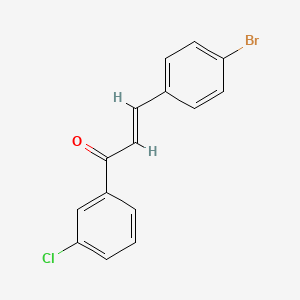

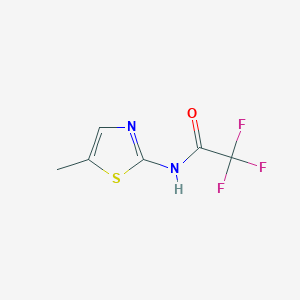

1-(1-Adamantyl)butane-1,3-dione is a trifluoride etherate used as a chemical intermediate in the production of pyrazoles . It has a molecular formula of C14H20O2 and a molecular weight of 220.31 g/mol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 . Chemical Reactions Analysis

This compound is used as a chemical intermediate in the production of pyrazoles . More information about its chemical reactions can be found in the literature .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 53-56°C .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : 1-(1-Adamantyl)butane-1,3-dione is synthesized using various methods, including the reaction of Grignard reagents with adamantane-1-carbonyl chloride or SE Ar reactions. These methods produce compounds with variably substituted phenyl rings, highlighting the versatility in synthesis techniques (Babjaková et al., 2015).

Molecular Structure and Vibrational Spectra : The molecular structure and vibrational spectra of this compound derivatives are thoroughly analyzed using techniques like X-ray diffraction, NMR, IR, and Raman spectroscopy. This analysis is crucial for understanding the physical and chemical properties of these compounds (Babjaková et al., 2015).

Chemical Properties and Reactions

Tautomery and Acid-Base Properties : Studies on tautomery and acid-base properties of similar compounds, such as 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, reveal a mix of tautomeric forms and provide insights into the thermodynamic parameters of proton dissociation. This research is relevant for understanding the behavior of this compound in different environments (Mahmudov et al., 2011).

Electrochemical Applications : The development of copper-selective poly(vinyl) chloride (PVC) membrane electrodes using 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione demonstrates the potential for using derivatives of this compound in electrochemical sensors and analytical applications (Kopylovich et al., 2011).

Material Science and Engineering Applications

Polymer Chemistry : The anionic polymerization of 2-(1-adamantyl)-1,3-butadiene, closely related to this compound, has been investigated. The polymerization process yields polymers with predictable molecular weights and narrow distributions, offering potential applications in material science and polymer engineering (Kobayashi et al., 2009).

Conformational Analysis : Molecular mechanics calculations have been used to predict the preferred conformations of α-adamantyl-β-diketones, which are structurally similar to this compound. This research provides valuable insights into the physical properties and potential applications of these compounds in material science (Moreno-Mañas et al., 1987).

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that compounds with adamantane structures are of significant interest in various fields, including the synthesis of functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mechanism of Action

Target of Action

Adamantane derivatives have been known to interact with various biological targets, including viral proteins and cellular receptors .

Mode of Action

It’s worth noting that adamantane derivatives often exert their effects through interactions with their targets, leading to changes in the target’s function .

Biochemical Pathways

1-(1-Adamantyl)butane-1,3-dione is used as a chemical intermediate in the production of pyrazoles . It is synthesized by reacting 1-adamantylbutane with boron trifluoride etherate in the presence of catalytic amounts of hydrazine

Pharmacokinetics

The compound’s molecular weight (22031 g/mol) and predicted density (1126±006 g/cm3) suggest that it may have certain bioavailability characteristics .

Result of Action

Adamantane derivatives have been known to exhibit various biological effects, including antiviral activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction for its synthesis can be carried out at room temperature or with heat treatment . .

properties

IUPAC Name |

1-(1-adamantyl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-9(15)2-13(16)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIPGNOIXHPGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[2-(2 inverted exclamation marka-bromoisobutyryloxy)ethyl]disulfide](/img/structure/B3156083.png)

![2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid](/img/structure/B3156172.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene](/img/structure/B3156184.png)